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Overview and Mechanism of Action
AD04, developed by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the

treatment of Alcohol Use Disorder. The active pharmaceutical ingredient is ondansetron, a

selective serotonin-3 (5-HT3) receptor antagonist, administered as a low-dose (0.33 mg) oral

tablet taken twice daily[1]. The therapeutic approach is based on the finding that individuals

with specific genetic variations in the 5-HT3 receptor may experience a significant reduction in

alcohol craving and consumption when treated with AD04[1][2].

The proposed mechanism of action involves the modulation of the mesolimbic dopamine

system, a key component of the brain's reward pathway. Alcohol consumption increases

dopamine release in this system, leading to feelings of pleasure and reinforcement. Serotonin

(5-HT) plays a role in modulating this dopamine release, in part through the 5-HT3 receptor. By

blocking the 5-HT3 receptor, ondansetron is thought to attenuate the dopamine release

associated with alcohol consumption, thereby reducing the rewarding effects and the craving

for alcohol[3][4].

Proposed Mechanism of AD04 (Ondansetron) in AUD

Preclinical Safety and Toxicity
A comprehensive preclinical safety evaluation of ondansetron has been conducted, including

single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies[5].
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Preclinical studies in rats and dogs have shown that ondansetron has a good safety profile,

with no end-organ toxicity observed at doses 30 to 100 times those used in humans[6]. At near-

lethal doses, central nervous system effects such as subdued activity, ataxia, and convulsions

were observed[6].

Study Type Species Route Parameter Value Reference

Acute Toxicity Rat Oral LD50 95 mg/kg [7]

Dog Oral LD50 > 45 mg/kg [8]

Repeat-Dose Rat Oral NOAEL
1 mg/kg/day

(18 months)
[8]

Experimental Protocols Summary:

Acute Toxicity: Studies typically involve the administration of a single high dose of the test

substance to rodents (e.g., rats, mice) via oral and intravenous routes. Animals are observed

for a period (e.g., 14 days) for signs of toxicity and mortality to determine the median lethal

dose (LD50).

Repeat-Dose Toxicity: These studies involve daily administration of the test substance to two

species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28

days, 90 days, 6 months). A range of dose levels are used to identify a No-Observed-

Adverse-Effect-Level (NOAEL). Endpoints include clinical observations, body weight, food

consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of

tissues.

Ondansetron was not found to be mutagenic in a standard battery of genotoxicity tests[9].
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Assay Type System Result Reference

Bacterial Reverse

Mutation

S. typhimurium (Ames

test)
Negative [9]

Gene Conversion S. cerevisiae Negative [9]

Forward Mutation
Chinese Hamster

Ovary cells
Negative [9]

Chromosomal

Aberration
Human lymphocytes Negative [9]

In vivo Micronucleus

Test
Mouse Negative [9]

Experimental Protocols Summary:

Ames Test: This assay uses various strains of Salmonella typhimurium with mutations in the

histidine synthesis pathway to test for point mutations caused by the test substance, with

and without metabolic activation.

In vivo Micronucleus Test: Rodents are treated with the test substance, and their bone

marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes,

which are indicative of chromosomal damage.

Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenic

potential[9].

Species Duration Doses Result Reference

Rat 2 years
Up to 10

mg/kg/day (oral)
Not carcinogenic [9]

Mouse 2 years
Up to 30

mg/kg/day (oral)
Not carcinogenic [9]

Experimental Protocols Summary:
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Carcinogenicity Studies: These are long-term studies (typically 2 years in rodents) where

animals are administered daily doses of the test substance. The primary endpoint is the

incidence of tumors in treated versus control groups.

Reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or

harm to the fetus due to ondansetron[9][10].

Study Type Species Doses Findings Reference

Fertility Rat
Up to 15

mg/kg/day (oral)

No effect on

fertility or general

reproductive

performance

[9]

Embryo-fetal

Development
Rat

Up to 15

mg/kg/day (oral)

No evidence of

harm to the fetus
[11]

Embryo-fetal

Development
Rabbit

Up to 30

mg/kg/day (oral)

No significant

effects on

maternal animals

or offspring

development

[11]

Pre- and

Postnatal
Rat

Up to 15

mg/kg/day (oral)

No effects on

pre- and

postnatal

development of

offspring

[11]

Experimental Protocols Summary:

Fertility and Early Embryonic Development: Male and female rats are dosed before and

during mating and through early gestation to assess effects on reproductive function.

Embryo-fetal Development: Pregnant animals are dosed during the period of organogenesis,

and fetuses are examined for visceral and skeletal abnormalities.
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Pre- and Postnatal Development: Pregnant and lactating rats are dosed from late gestation

through weaning to assess effects on the development of the offspring.
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General Workflow for Preclinical Safety Assessment

Clinical Safety Profile
The clinical safety of AD04 for AUD was evaluated in the ONWARD™ Phase 3 trial, a

multicenter, randomized, double-blind, placebo-controlled study[12]. The trial demonstrated that

AD04 has a safety and tolerability profile that is comparable to placebo[13][14].
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Adverse Events in the ONWARD™ Phase 3 Trial

Adverse Event AD04 Group (%) Placebo Group (%) Reference

Headache 12 11 [13]

Insomnia 7 3 [13]

Blood Magnesium

Decreased
6 5 [13]

Fatigue 6 3 [13]

Cardiac Disorders

(Overall)
4 7 [13]

No serious adverse events were determined to be related to AD04 treatment, and more serious

adverse events were reported in the placebo group[13].

Clinical Trial Protocol for Safety Monitoring:

The ONWARD trial was a 24-week study where patients were genetically screened prior to

enrollment. Safety and tolerability were evaluated through the monitoring and recording of all

adverse events, serious adverse events, and changes in clinical laboratory parameters, vital

signs, and electrocardiograms (ECGs)[12].

Section 2: AD04 for Alzheimer's Disease (ADvantage
Therapeutics)
Overview and Mechanism of Action
AD04, being developed by ADvantage Therapeutics, is an injectable therapy for mild

Alzheimer's Disease[15]. The active component is aluminum hydroxide (in the form of

Alhydrogel™), which has a long history of use as an adjuvant in vaccines[16]. The proposed

mechanism of action is as an immunomodulator that stimulates and regulates the immune

system to reduce AD pathology[15]. Preclinical studies suggest that AD04 may work by

inducing a shift in the phenotype of microglia, the brain's resident immune cells, towards a

phagocytic state that is capable of clearing brain debris, including amyloid-beta plaques and
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tau tangles[16][17]. This is thought to create an anti-inflammatory environment in the brain,

protecting the hippocampus from neurodegeneration[17].

Proposed Mechanism of Action of AD04 (Aluminum Hydroxide) in Alzheimer's Disease
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Proposed Mechanism of AD04 in Alzheimer's Disease

Preclinical Safety and Toxicity
Preclinical studies in aged mice have shown that subcutaneous administration of AD04

modulated the production of proteins involved in lipid metabolism and affected the microglial

phenotype towards a phagocytic type[16][17]. These studies also indicated a decrease in the

number of inflammatory microglial cells in the hippocampus[15].

Aluminum hydroxide has been widely used as a vaccine adjuvant for decades and is generally

considered to have a favorable safety profile, though it can cause local inflammatory responses

at the injection site[18][19].

Study Type Species Route Findings Reference

Local Tolerance Mouse Subcutaneous

Nanoparticle

aluminum

hydroxide

reduced local

inflammatory

response

compared to

traditional

adjuvants

[18]

Experimental Protocols Summary:

Preclinical Efficacy and MoA Studies: Aged C57BL/6 mice were injected subcutaneously with

AD04 or PBS. Behavioral tests (e.g., fear conditioning) were performed, and brain tissue

(hippocampus) was subjected to proteomics analysis to assess changes in protein

expression and cellular phenotypes[16][17].

Local Tolerance Studies: Animal models (e.g., mice) are administered the test substance via

the intended clinical route (subcutaneous). The injection site is then examined
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macroscopically and histopathologically for signs of irritation, inflammation, and other local

reactions.

Clinical Safety Profile
ADvantage Therapeutics has commenced a Phase 2b randomized, double-blind, placebo-

controlled trial to establish the safety and efficacy of AD04 in patients with mild Alzheimer's

Disease[15]. As of the creation of this document, the results of this trial have not been fully

published.

In a previous Phase 2 study of a different compound, a 2mg dose of AD04 was used as a

control arm and was reported to have an excellent safety profile, notably not triggering Amyloid-

Related Imaging Abnormalities (ARIA-E/H), which is a common adverse event associated with

some other Alzheimer's treatments[20][21].

Clinical Trial Protocol for Safety Monitoring:

The ongoing Phase 2b trial is a 12-month study. Safety will be assessed through the monitoring

of adverse events, clinical laboratory tests, vital signs, and physical examinations. Specific

attention will likely be paid to local injection site reactions and any potential systemic

immunological effects.

Conclusion
The designation "AD04" refers to two distinct investigational drugs with different active

ingredients, formulations, and therapeutic indications.

AD04 for Alcohol Use Disorder (low-dose oral ondansetron) has a well-established

preclinical safety profile based on extensive studies of ondansetron. Clinically, in the Phase 3

ONWARD trial, it demonstrated a safety and tolerability profile comparable to placebo.

AD04 for Alzheimer's Disease (subcutaneous aluminum hydroxide) is in an earlier stage of

clinical development. Its safety profile is supported by the long-standing use of aluminum

hydroxide as a vaccine adjuvant and early clinical data suggesting it is well-tolerated. The

ongoing Phase 2b trial will provide more definitive information on its safety and efficacy in the

target patient population.
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For both programs, continued clinical investigation will be crucial to fully characterize their long-

term safety and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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